molecular formula C20H16BrNO6S B300916 {4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid

{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid

Cat. No. B300916
M. Wt: 478.3 g/mol
InChI Key: XUZWRXUTXIARES-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid, also known as BZMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BZMT is a thiazolidine derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of {4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and anti-cancer effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating various pro-apoptotic proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of {4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid is its potential applications in the treatment of various diseases, including cancer. This compound has been shown to exhibit potent anti-cancer properties in various in vitro and in vivo studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of {4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound exhibits anti-inflammatory and anti-cancer properties and has been shown to modulate various signaling pathways in cells. This compound has several advantages and limitations for lab experiments, and there are several potential future directions for the study of this compound. Overall, this compound has the potential to be a valuable tool in the treatment of various diseases, including cancer.

Synthesis Methods

{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-methoxyphenol with ethyl 4-bromobutyrate to form the corresponding ester. The ester is then reacted with thiosemicarbazide to form the thiazolidine derivative. The final step involves the reaction of the thiazolidine derivative with 3-benzyl-2,4-dioxothiazolidine to form this compound.

Scientific Research Applications

{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid has been extensively studied in the field of medicine due to its potential applications in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.

properties

Molecular Formula

C20H16BrNO6S

Molecular Weight

478.3 g/mol

IUPAC Name

2-[4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C20H16BrNO6S/c1-27-15-7-13(14(21)9-16(15)28-11-18(23)24)8-17-19(25)22(20(26)29-17)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,23,24)/b17-8-

InChI Key

XUZWRXUTXIARES-IUXPMGMMSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3)Br)OCC(=O)O

SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)Br)OCC(=O)O

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)Br)OCC(=O)O

Origin of Product

United States

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